molecular formula C9H3BrF6O B8005480 4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde

4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde

Cat. No.: B8005480
M. Wt: 321.01 g/mol
InChI Key: PAQQTFWNJIAJEM-UHFFFAOYSA-N
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Description

4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 2,5-bis(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: 2,5-Bis(trifluoromethyl)-4-bromobenzoic acid.

    Reduction: 2,5-Bis(trifluoromethyl)-4-bromobenzyl alcohol.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde involves its reactivity towards various chemical reagents and its ability to form stable intermediates. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, influencing its reactivity and interactions with other molecules. The bromine atom serves as a reactive site for substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(trifluoromethyl)benzaldehyde
  • 2,5-Bis(trifluoromethyl)benzyl bromide
  • 2,5-Bis(trifluoromethyl)phenylacetic acid

Uniqueness

4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde is unique due to the presence of both trifluoromethyl groups and a bromine atom on the benzaldehyde ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

4-bromo-2,5-bis(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6O/c10-7-2-5(8(11,12)13)4(3-17)1-6(7)9(14,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQQTFWNJIAJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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